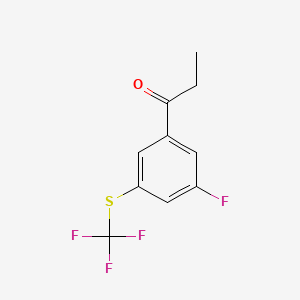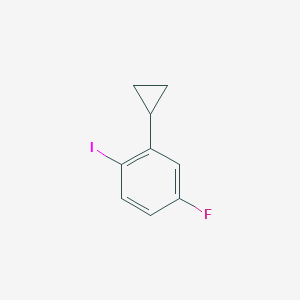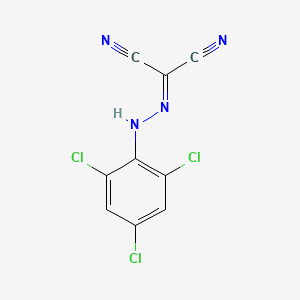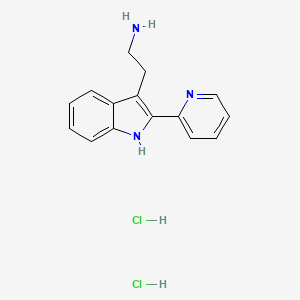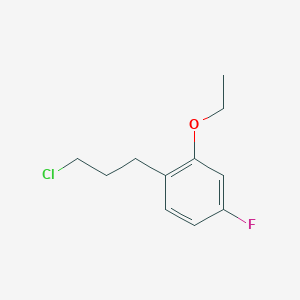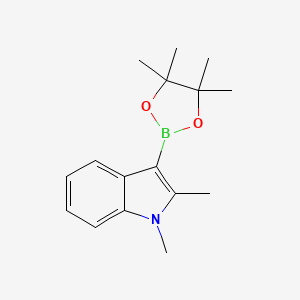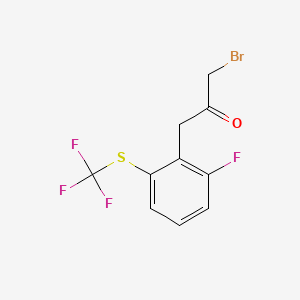![molecular formula C9H18N4O2 B14061017 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide CAS No. 1082433-66-6](/img/structure/B14061017.png)
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide is a chemical compound with the molecular formula C9H18N4O2 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide typically involves the reaction of piperazine derivatives with acylating agents. One common method involves the reaction of N-methylacetamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is utilized in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are often studied using molecular docking and dynamics simulations .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide can be compared with other piperazine derivatives, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine core but differs in its side chain, which affects its chemical properties and applications.
Cetirizine ethyl ester dihydrochloride: A derivative used in antihistamine medications, highlighting the versatility of piperazine derivatives in medicinal chemistry.
JS-K: A nitric oxide donor with a piperazine core, used in cancer research for its cytotoxic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1082433-66-6 |
|---|---|
Molekularformel |
C9H18N4O2 |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
2-[4-(2-aminoacetyl)piperazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N4O2/c1-11-8(14)7-12-2-4-13(5-3-12)9(15)6-10/h2-7,10H2,1H3,(H,11,14) |
InChI-Schlüssel |
UEKRNYJDJYESFT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN1CCN(CC1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



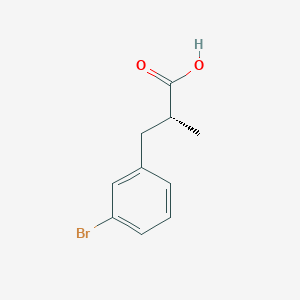
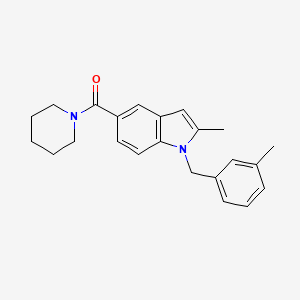
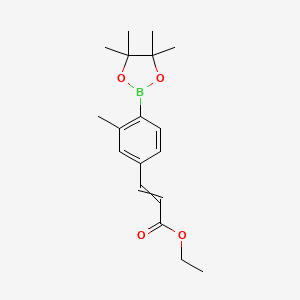
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)
![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
